2,2-Difluoroethyl 5-methyl-2-nitrophenyl ether
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Overview
Description
2,2-Difluoroethyl (5-methyl-2-nitrophenyl) ether: is an organic compound characterized by the presence of a difluoroethyl group and a nitrophenyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoroethyl (5-methyl-2-nitrophenyl) ether typically involves the reaction of 5-methyl-2-nitrophenol with 2,2-difluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction parameters such as temperature, flow rate, and residence time, leading to higher yields and reduced waste compared to traditional batch reactors .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of the corresponding phenol and difluoroethyl derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products:
Reduction: 2,2-difluoroethyl (5-methyl-2-aminophenyl) ether.
Substitution: 5-methyl-2-nitrophenol and 2,2-difluoroethanol.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, 2,2-difluoroethyl (5-methyl-2-nitrophenyl) ether is explored for its potential as a precursor to bioactive compounds. The difluoroethyl group is known to improve the pharmacokinetic properties of drugs, making them more effective and longer-lasting .
Industry: The compound is also used in the development of advanced materials, including polymers and coatings, where its fluorinated structure imparts desirable properties such as chemical resistance and thermal stability .
Mechanism of Action
The mechanism by which 2,2-difluoroethyl (5-methyl-2-nitrophenyl) ether exerts its effects is primarily through its interaction with biological targets. The difluoroethyl group enhances the lipophilicity of the compound, allowing it to better penetrate cell membranes and interact with intracellular targets. The nitrophenyl ether moiety can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
- 2,2-Difluoroethyl (4-methyl-2-nitrophenyl) ether
- 2,2-Difluoroethyl (5-chloro-2-nitrophenyl) ether
- 2,2-Difluoroethyl (5-methyl-3-nitrophenyl) ether
Comparison: Compared to its analogs, 2,2-difluoroethyl (5-methyl-2-nitrophenyl) ether is unique due to the specific positioning of the methyl and nitro groups on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
CAS No. |
1245772-79-5 |
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Molecular Formula |
C9H9F2NO3 |
Molecular Weight |
217.17 g/mol |
IUPAC Name |
2-(2,2-difluoroethoxy)-4-methyl-1-nitrobenzene |
InChI |
InChI=1S/C9H9F2NO3/c1-6-2-3-7(12(13)14)8(4-6)15-5-9(10)11/h2-4,9H,5H2,1H3 |
InChI Key |
ZFBYCUBTYLACTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OCC(F)F |
Origin of Product |
United States |
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